SANT-1 (N-[(1E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-(phenylmethyl)-1-piperazinamine) [] is a small-molecule antagonist of the Smoothened (SMO) receptor [, , , , , , , , , , , , , , , , , , , , , , ], a key component of the Hedgehog (Hh) signaling pathway [, , , , , , , , , , , , , , , , , , , , , , ]. It is a synthetic compound [, ] widely employed in scientific research to investigate the roles of the Hh pathway in various biological processes, including development, cell growth, and disease. SANT-1 is classified as a small-molecule inhibitor [, , ] due to its ability to specifically target and block the activity of SMO.
The synthesis of SANT-1 has been documented in various studies, highlighting several methods to produce this compound efficiently. One notable approach involves the use of radiolabeling techniques which enhance the tracking of the compound in biological systems. A study by Zhang et al. describes an efficient synthesis route that includes key steps such as:
The molecular structure of SANT-1 features a complex arrangement that allows it to effectively bind to the Smoothened protein. The structure can be described as follows:
CC1=NN(C(C)=C1\C=N\N1CCN(CC2=CC=CC=C2)CC1)C1=CC=CC=C1
.This intricate design not only facilitates interaction with Smoothened but also allows for selective inhibition of the Sonic Hedgehog pathway.
SANT-1 primarily functions through its interaction with Smoothened, inhibiting its activity and thereby blocking downstream signaling events associated with the Sonic Hedgehog pathway. Key reactions involving SANT-1 include:
These reactions underscore SANT-1's potential as a therapeutic agent in oncology.
The mechanism by which SANT-1 exerts its effects involves direct binding to the Smoothened protein, which is a critical component of the Sonic Hedgehog signaling pathway. Upon binding, SANT-1 prevents Smoothened from activating downstream signaling cascades that lead to cellular proliferation and differentiation. This action can be summarized as follows:
The detailed understanding of this mechanism positions SANT-1 as a promising candidate for further development in cancer therapies.
SANT-1 exhibits several notable physical and chemical properties:
These properties are essential for laboratory handling and potential therapeutic formulation.
SANT-1 has significant implications in scientific research and potential clinical applications:
SANT-1 (N-[(1E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-(phenylmethyl)-1-piperazinamine) is a potent, selective antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway. This pathway is constitutively activated in numerous cancers through mutations in pathway components, making Smo an attractive therapeutic target. SANT-1 exerts its antagonistic effect by binding to a deep transmembrane pocket within Smo's 7-transmembrane (7TM) domain. Structural studies reveal that SANT-1 occupies a binding site approximately 9 Å deeper within the helical bundle compared to other Smo ligands like LY2940680 [2]. This unique positioning allows SANT-1 to induce a conformational change that stabilizes Smo in an inactive state, preventing its translocation to the primary cilium—an obligatory step for pathway activation [8].
The binding site involves extensive interactions with residues from all transmembrane helices except helix IV, with particularly crucial contacts formed by extracellular loop 2 (ECL2). Tyrosine 394 (Y394ECL2) forms a hydrogen bond with the pyrazole ring of SANT-1, while histidine 470 (H4706.52) hydrogen-bonds with the piperazine nitrogen [2]. This intricate network of interactions explains SANT-1's exceptional specificity. Functionally, this binding prevents the activation of GLI transcription factors, effectively silencing downstream Hh signaling and inhibiting the proliferation of Hh-dependent cancers [4] [7].
SANT-1 exhibits exceptional binding affinity for the human Smo receptor, with dissociation constants (Kd) in the sub-nanomolar range (0.1-1.4 nM). This high affinity translates to potent functional inhibition, as evidenced by IC50 values of 5-20 nM in cell-based assays measuring inhibition of Gli-dependent transcription [2] [9]. The binding kinetics reveal a slow dissociation rate (koff = 0.002 min⁻¹), contributing to its prolonged receptor occupancy and sustained pathway suppression [9].
Table 1: Comparative Binding and Functional Parameters of Smo Ligands
Compound | Kd (nM) | IC50 (nM) | Binding Site Depth | Dissociation Rate (koff, min⁻¹) |
---|---|---|---|---|
SANT-1 | 0.1 - 1.4 | 5 - 20 | Deep (TM bundle) | 0.002 |
Cyclopamine | 10 - 50 | 100 - 300 | Intermediate (ECL/ECD) | 0.05 |
Vismodegib | 2 - 5 | 10 - 30 | Intermediate (ECL/ECD) | 0.01 |
SAG (Agonist) | 1 - 3 | N/A | Shallow (ECD linker) | 0.1 |
Radioligand competition assays demonstrate SANT-1's ability to fully displace [³H]cyclopamine binding, confirming competitive antagonism at the cyclopamine site. However, in functional assays using [³H]SAG-1.3 (an agonist), SANT-1 exhibits incomplete displacement, suggesting complex allosteric interactions between binding pockets [9]. The functional potency of SANT-1 is further evidenced by its ability to inhibit Shh-induced Smo accumulation in the primary cilium at nanomolar concentrations (IC50 ≈ 1.1 nM) in high-content imaging assays [8].
A critical pharmacological feature of SANT-1 is its retained efficacy against certain oncogenic Smo isoforms that confer resistance to first-generation Smo inhibitors. The most clinically relevant mutation is the D473H substitution (using Ballesteros-Weinstein nomenclature: D4736.55H), which resides in the transmembrane helix 6 (TM6). This mutation abolishes the activity of several Smo antagonists, including vismodegib (GDC-0449), by disrupting key ligand-receptor interactions [2] [4]. Structural analyses reveal that SANT-1's binding mode involves minimal direct contact with D473, relying instead on extensive hydrophobic interactions and hydrogen bonds with residues like H4706.52 and Y394ECL2 [2].
This distinct interaction profile enables SANT-1 to maintain nanomolar potency against the D473H mutant, while vismodegib loses >100-fold activity. Similarly, SANT-1 effectively inhibits the hyperactive SmoM2 mutant (W535L), a constitutively active variant found in medulloblastomas and basal cell carcinomas. In cellular assays, SANT-1 inhibits SmoM2-driven Gli-luciferase activity with an IC50 of ~3 nM, comparable to its activity against wild-type Smo [8]. This resilience stems from SANT-1's deep binding site, which remains structurally intact despite mutations affecting more superficial binding pockets.
Table 2: Efficacy of SANT-1 Against Clinically Relevant Smo Mutants
Smo Isoform | Clinical Association | Vismodegib Sensitivity | SANT-1 Sensitivity | Molecular Basis |
---|---|---|---|---|
Wild-Type | Baseline activity | High (IC50 ~10 nM) | High (IC50 ~5 nM) | Standard binding interactions |
D473H Mutant | Acquired drug resistance | Low (IC50 >1000 nM) | High (IC50 ~20 nM) | Minimal reliance on D473 interaction |
SmoM2 (W535L) | Sporadic medulloblastoma, BCC | Moderate (IC50 ~100 nM) | High (IC50 ~3 nM) | Deep binding site unaffected by mutation |
D384N Mutant | Experimental resistance model | Low | Moderate | Partial disruption of ECL2 interactions |
While SANT-1 competes with cyclopamine for Smo binding, detailed mechanistic studies reveal complex allosteric interactions between their respective binding sites. Radioligand binding experiments demonstrate that SANT-1 fully displaces [³H]cyclopamine, indicating competitive behavior. However, when [³H]SAG-1.3 (an agonist) is used, SANT-1 exhibits negative cooperativity, reducing agonist binding affinity without complete displacement [9]. This suggests SANT-1 binds to a topographically distinct but conformationally linked site, functioning as an allosteric modulator of the cyclopamine-binding domain.
Biophysical studies indicate that SANT-1 binding induces a conformational rearrangement in the transmembrane helices, particularly affecting TM5, TM6, and TM7. This rearrangement constricts the cyclopamine-binding pocket located closer to the extracellular surface, reducing its accessibility and affinity for ligands [2] [9]. This allosteric mechanism explains why SANT-1 inhibits both cyclopamine binding and cyclopamine's paradoxical agonist effects in non-canonical Hh signaling [4] [7].
The allosteric properties of SANT-1 are further evidenced by its differential effects on Smo trafficking. Unlike cyclopamine, which promotes Smo accumulation in the primary cilium while inhibiting signaling, SANT-1 prevents both Smo ciliary translocation and pathway activation [8]. This distinction highlights how allosteric modulation by SANT-1 comprehensively locks Smo in an inactive state, avoiding the partial agonism observed with some bicyclic antagonists.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7